molecular formula C9H11ClFN B2716800 3-(2-Fluorophenyl)azetidine hydrochloride CAS No. 1203686-39-8

3-(2-Fluorophenyl)azetidine hydrochloride

Cat. No.: B2716800
CAS No.: 1203686-39-8
M. Wt: 187.64
InChI Key: MZGXPDAZTXOGNI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization process. The final product is often purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2-Fluorophenyl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered ring structure without the fluorophenyl group.

    2-Fluorophenylazetidine: Similar structure but without the hydrochloride salt form.

    3-Phenylazetidine: Lacks the fluorine atom on the phenyl ring.

Uniqueness: 3-(2-Fluorophenyl)azetidine hydrochloride is unique due to the presence of both the fluorophenyl group and the azetidine ring, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

3-(2-fluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGXPDAZTXOGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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